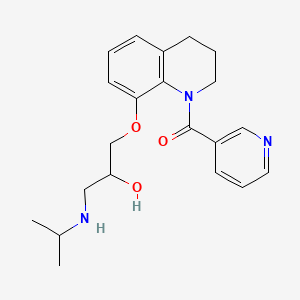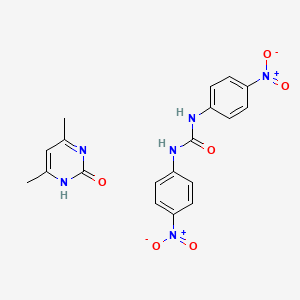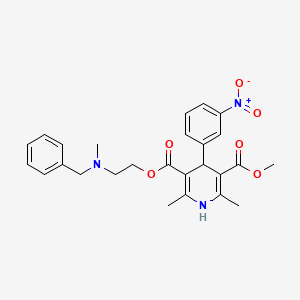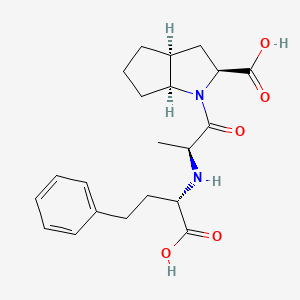
Ramiprilat
Übersicht
Beschreibung
Ramiprilat is the active metabolite of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure and congestive heart failure . It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, a drug metabolite, a cardioprotective agent, a matrix metalloproteinase inhibitor, and a bradykinin receptor B2 agonist .
Molecular Structure Analysis
The molecular formula of Ramiprilat is C21H28N2O5 . The IUPAC name is (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid .Physical And Chemical Properties Analysis
Ramiprilat has a molecular weight of 388.46 g/mol . It is recommended to store the product under the conditions specified in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
1. Pharmacological Properties Ramiprilat is a potent and orally active converting enzyme inhibitor. As the active metabolite of Ramipril, it functions primarily by suppressing angiotensin II formation, leading to vasodilation and mild natriuresis while preserving potassium. It demonstrates sustained inhibition of converting enzymes in key tissues such as the vascular wall, kidneys, and heart. This property potentially explains its long-term cardiovascular effects. The specific role of bradykinin potentiation and modulation of the sympathetic nervous system in its mechanism of action remains under investigation (Becker & Schölkens, 1987).
2. Impact on Arterial Stiffness and Cardiovascular Remodeling In patients with peripheral arterial disease, Ramiprilat has been shown to reduce large-artery stiffness and promote elastogenic remodeling. This is reflected by increased arterial compliance and reduced pulse wave velocity and blood pressure. Interestingly, Ramiprilat also influences the extracellular matrix in human aortic smooth muscle cell cultures, reducing collagen deposition and increasing elastin and fibrillin-1 deposition, which might contribute to its clinical effects on arterial stiffness (Ahimastos et al., 2005).
3. Ocular Hypotensive Effects Ramiprilat has been studied for its potential ocular hypotensive activity, particularly in experimental models of acute and chronic glaucoma in rabbits. The findings suggest that Ramiprilat can significantly lower intraocular pressure in normotensive rabbit eyes and those with induced glaucoma. Its mechanism may involve the inhibition of angiotensin converting enzyme and cholinesterase (Shah et al., 1999)
4. Pharmacokinetics and Drug Monitoring The pharmacokinetics of Ramipril and Ramiprilat have been extensively studied, including their absorption, distribution, metabolism, and excretion. Understanding these parameters is crucial for effective drug monitoring and ensuring therapeutic efficacy. Techniques like liquid chromatography tandem mass spectrometry have been developed for the simultaneous determination of Ramipril, Ramiprilat, and other related drugs in human plasma (Gupta et al., 2011).
5. Role in Myocardial Ischemia/Reperfusion Injury Studies have explored the role of Ramiprilat in reducing myocardial ischemia/reperfusion injury. It is suggested that the protective effects of Ramiprilat on the heart during ischemic events may be mediated by nitric oxide synthase, indicating its potential in managing cardiovascular diseases (Hartman et al., 1994).
6. Effects on Endothelial Function Ramiprilat has been shown to preserve endothelial function in animal models, such as rabbits on a long-term atherogenic diet. It seems to maintain endothelium-derived relaxation and basal cGMP content, which are critical for vascular health. These properties could be linked to increased cGMP formation due to enhanced bradykinin activity through ACE inhibition (Becker, Wiemer, & Linz, 1991).
Safety And Hazards
Zukünftige Richtungen
Ramiprilat is currently used to treat high blood pressure and congestive heart failure, and to improve survival after a heart attack . It may also be used to reduce the risk of myocardial infarction, stroke, and death in patients older than 55 with a high risk of atherosclerotic disease and major adverse cardiac events .
Eigenschaften
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYTOTWMPBSLG-HILJTLORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016165 | |
| Record name | Ramiprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ramiprilat | |
CAS RN |
87269-97-4 | |
| Record name | Ramiprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87269-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramiprilat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087269974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramiprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ramiprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87269-97-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAMIPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5U4QFC3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






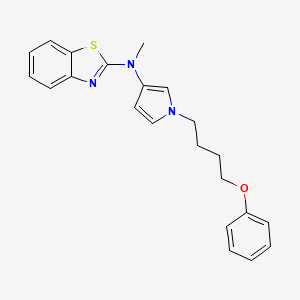
![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)
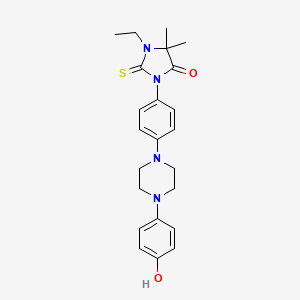
![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)
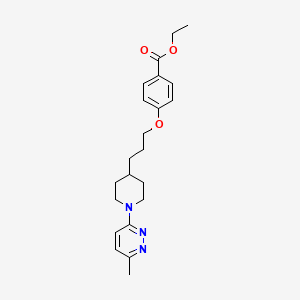
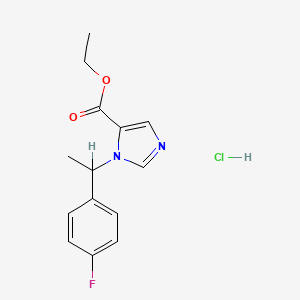

![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)
